2-(Bromomethyl)-3-chloro-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-chloro-5-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-chloro-5-fluoropyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 3-chloro-5-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-chloro-5-fluoropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 3-chloro-5-fluoropyridine.
Scientific Research Applications
2-(Bromomethyl)-3-chloro-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-chloro-5-fluoropyridine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially disrupting their normal function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-3-chloropyridine
- 2-(Bromomethyl)-5-fluoropyridine
- 3-Chloro-5-fluoropyridine
Uniqueness
2-(Bromomethyl)-3-chloro-5-fluoropyridine is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H4BrClFN |
---|---|
Molecular Weight |
224.46 g/mol |
IUPAC Name |
2-(bromomethyl)-3-chloro-5-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-2-6-5(8)1-4(9)3-10-6/h1,3H,2H2 |
InChI Key |
IPJNYEICOKRKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.